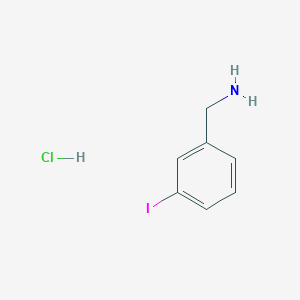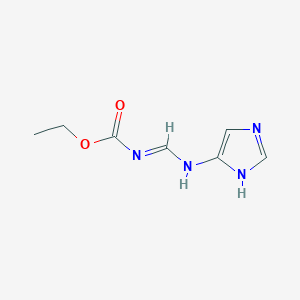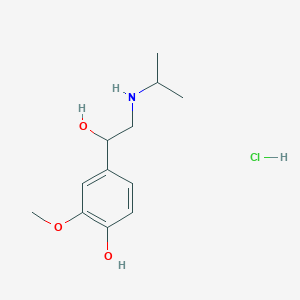![molecular formula C12H11ClN2 B125820 N-[(4-chlorophenyl)methyl]pyridin-2-amine CAS No. 22881-33-0](/img/structure/B125820.png)
N-[(4-chlorophenyl)methyl]pyridin-2-amine
Overview
Description
N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chemical compound with the CAS Number: 22881-33-0 . It has a molecular weight of 218.69 . The IUPAC name for this compound is N-(4-chlorobenzyl)-2-pyridinamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-[(4-chlorophenyl)methyl]pyridin-2-amine is 1S/C12H11ClN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) . The compound has a molecular formula of C12H11ClN2 .Physical And Chemical Properties Analysis
N-[(4-chlorophenyl)methyl]pyridin-2-amine has a melting point of 98-100 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. For instance, a chiral secondary amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine with sodium borohydride . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
Synthesis Intermediates
Sec-amines, such as this compound, are crucial synthesis intermediates in the pharmaceutical , polymer , and agricultural sectors. They can be made either by direct reductive amination of carbonyl compounds or via a stepwise reaction that starts with the synthesis of imines and then reduces them to amines .
Anti-tubercular Agents
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests potential applications of similar compounds in the development of anti-tubercular agents.
Biological Activities
Pyrrolopyrazine derivatives, which can be synthesized from compounds like N-[(4-chlorophenyl)methyl]pyridin-2-amine, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis of Heterocyclic Compounds
Nitrogen-containing heterocycles are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Compounds like N-[(4-chlorophenyl)methyl]pyridin-2-amine can be used in the synthesis of these heterocyclic compounds .
Anti-Infective Agents
There is potential for the compound to be used in the design and synthesis of potent anti-infective agents . This is based on the biological activities exhibited by similar compounds .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H413 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life .
Mechanism of Action
Target of Action
N-[(4-chlorophenyl)methyl]pyridin-2-amine, also known as N-(4-chlorobenzyl)pyridin-2-amine, primarily targets the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in angiogenesis, the process of new blood vessel formation, and is involved in various physiological and pathological processes.
Mode of Action
It is known to interact with its target, vegfr1 . This interaction could potentially influence the signaling pathways associated with VEGFR1, leading to changes in angiogenesis.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRNCCIQUTVWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945556 | |
| Record name | N-[(4-Chlorophenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-chlorophenyl)methyl]pyridin-2-amine | |
CAS RN |
22881-33-0 | |
| Record name | N-[(4-Chlorophenyl)methyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22881-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((4-Chlorophenyl)methyl)pyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022881330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22881-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-Chlorophenyl)methyl]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(4-chlorophenyl)methyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]acetamide](/img/structure/B125737.png)






![[(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125760.png)




![(7R,8R,9S,13S,14S,17S)-3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B125769.png)
